1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, also known as CR845, is a novel kappa opioid receptor agonist. It has been extensively researched for its potential therapeutic applications in pain management and other medical conditions.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
A related compound to "1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea" has been synthesized and assessed for antiacetylcholinesterase activity. This research aimed at optimizing the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. The results demonstrated compatibility with high inhibitory activities, indicating potential applications in Alzheimer's disease treatment or managing other conditions related to acetylcholinesterase activity (Vidaluc et al., 1995).
Cytochrome P450-Dependent Metabolism
Another area of application involves the metabolism of related compounds by cytochrome P450 enzymes. The study of prosulfuron, a sulfonylurea herbicide, highlights the enzymatic oxidation processes that could be relevant for understanding the metabolic pathways of similar compounds. This knowledge is crucial for drug development, providing insights into potential interactions and metabolic stability (D. S. F. and H. R. Swanson, 1996).
Inhibitors of Human and Murine Soluble Epoxide Hydrolase
Research into 1,3-disubstituted ureas with a piperidyl moiety has shown significant improvements in pharmacokinetic parameters over previously reported inhibitors. These novel inhibitors, including compounds structurally related to "1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea," have demonstrated potential in reducing hyperalgesia, indicating their utility in pain management and inflammatory conditions (Rose et al., 2010).
Selective Cyclooxygenase (COX-2) Inhibitors
A group of 1,3-diarylurea derivatives has been designed and evaluated as selective COX-2 inhibitors, showcasing the potential of such compounds in developing new anti-inflammatory drugs. These findings suggest that the structural framework of "1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea" could be explored for designing drugs targeting COX-2, with implications for treating various inflammatory disorders (Zarghi et al., 2008).
Propriétés
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-18(19-10-13-25-16-4-2-1-3-5-16)20-14-15-8-11-21(12-9-15)26(23,24)17-6-7-17/h1-5,15,17H,6-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHWBFBIRVXYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.